molecular formula C15H12N2O B5327975 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 16112-24-6

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5327975
CAS No.: 16112-24-6
M. Wt: 236.27 g/mol
InChI Key: QXOSABCPDHNIAL-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-methylphenyl and phenyl groups attached to the oxadiazole ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole .

Another method involves the cyclization of nitrile oxides with dipolarophiles. This approach can be catalyzed by transition metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-16-14(17-18-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOSABCPDHNIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341959
Record name 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16112-24-6
Record name 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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